REACTION_CXSMILES
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[CH3:1][C:2]1[NH:7][C:6](=O)[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([CH3:1])[N:7]=1
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Name
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|
Quantity
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3.53 g
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Type
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reactant
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Smiles
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CC1=C(C=CC(N1)=O)[N+](=O)[O-]
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Name
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|
Quantity
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20 mL
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Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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115 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool to rt
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Type
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CUSTOM
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Details
|
The phosphorous oxychloride was removed in vacuo
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Type
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ADDITION
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Details
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the residue poured into iced water (100 mL)
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Type
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CUSTOM
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Details
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The mixture was quenched by addition of saturated sodium bicarbonate solution
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Type
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EXTRACTION
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Details
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the aqueous mixture was extracted with ethyl acetate (3×100 mL)
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Type
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WASH
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Details
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The combined organics were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
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Smiles
|
ClC1=NC(=C(C=C1)[N+](=O)[O-])C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |